(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity. This compound, in particular, features a cyclopropane ring substituted with an isopropylphenyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the use of diazo compounds in the presence of transition metal catalysts to achieve cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving strained ring systems.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strain can facilitate reactions with nucleophiles, leading to the formation of new bonds and the activation of biological pathways. The isopropylphenyl group may also interact with hydrophobic pockets in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.
Cyclopropane-1-carboxylic acid: A simpler analog without the isopropylphenyl group.
2-Phenylcyclopropane-1-carboxylic acid: A similar compound with a phenyl group instead of an isopropylphenyl group.
Uniqueness
(1R,2R)-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an isopropylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1 |
InChI Key |
KLJKMWBGBRSSSP-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
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